2,4-Dichloro-6-fluoroquinazoline

2,4-dichloroquinazoline synthesis BTC cyclization anthranilonitrile method

2,4-Dichloro-6-fluoroquinazoline (CAS 134517-57-0) is a heterocyclic quinazoline derivative bearing chlorine atoms at positions 2 and 4 and a fluorine atom at position 6 of the fused bicyclic ring system. With a molecular formula of C₈H₃Cl₂FN₂ and a molecular weight of 217.03 g·mol⁻¹, this compound exists as a white crystalline solid (mp 135.7–137.2 °C) and serves primarily as a versatile synthetic intermediate.

Molecular Formula C8H3Cl2FN2
Molecular Weight 217.02 g/mol
CAS No. 134517-57-0
Cat. No. B161674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-fluoroquinazoline
CAS134517-57-0
Molecular FormulaC8H3Cl2FN2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H3Cl2FN2/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H
InChIKeyVLPYLGGGYDUVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-fluoroquinazoline (CAS 134517-57-0): A Dual-Halogenated Quinazoline Building Block for Kinase-Targeted and Agrochemical Synthesis


2,4-Dichloro-6-fluoroquinazoline (CAS 134517-57-0) is a heterocyclic quinazoline derivative bearing chlorine atoms at positions 2 and 4 and a fluorine atom at position 6 of the fused bicyclic ring system [1]. With a molecular formula of C₈H₃Cl₂FN₂ and a molecular weight of 217.03 g·mol⁻¹, this compound exists as a white crystalline solid (mp 135.7–137.2 °C) and serves primarily as a versatile synthetic intermediate [1]. The quinazoline scaffold is a privileged pharmacophore widely exploited in medicinal chemistry for developing kinase inhibitors, anticancer agents, and antimicrobial compounds . Unlike end-product bioactive quinazolines, this dihalogenated precursor is specifically valued for its capacity to undergo sequential, regioselective nucleophilic aromatic substitution (SNAr) at the C-4 and C-2 positions, enabling the modular assembly of diverse 2,4-disubstituted quinazoline libraries [2].

Why Generic 2,4-Dichloroquinazoline Cannot Replace 2,4-Dichloro-6-fluoroquinazoline in Regioselective Derivatization Workflows


Substituting 2,4-dichloro-6-fluoroquinazoline (2i) with unsubstituted 2,4-dichloroquinazoline (2a) or other 6-substituted analogs ignores the critical electronic and steric contributions of the 6-fluoro group to both reactivity and downstream biological profile. DFT calculations on 2,4-dichloroquinazolines demonstrate that the LUMO coefficient at C-4 is inherently higher than at C-2, establishing the basis for regioselective SNAr at the 4-position first [1]. The electron-withdrawing fluorine at C-6 further polarizes the π-system, lowering the activation energy for nucleophilic attack at C-4 relative to non-fluorinated or 6-chloro analogs, as evidenced by systematic yield trends in the HETEROCYCLES 2012 study where electron-withdrawing substituents on the benzo ring modulate reaction outcomes [2]. Moreover, derivatives built from the 6-fluoro scaffold exhibit distinct pharmacological profiles: 6-fluoroquinazoline-containing compounds demonstrated antifungal inhibition rates of 71–72% against Cytospora mandshurica and Colletotrichum gloeosporioides, outperforming the commercial control Hymexazol (61% and 70%, respectively), while parallel non-fluorinated quinazoline series lack this activity enhancement [3]. Procuring the unfluorinated parent (2a) or 6-chloro analog (2f) therefore compromises both synthetic efficiency in sequential derivatization and the biological potency of the final library members.

Quantitative Differentiation Evidence: 2,4-Dichloro-6-fluoroquinazoline vs. Closest Analogs


Synthesis Route Yield Advantage: BTC/Ph₃PO Cyclization of 2-Amino-5-fluorobenzonitrile (90%) vs. Traditional POCl₃ Chlorination of 6-Fluoroquinazoline-2,4-diol (72–86%)

Two principal synthetic routes to 2,4-dichloro-6-fluoroquinazoline (2i) are documented with quantifiable yield differences. Route A employs bis(trichloromethyl) carbonate (BTC) and catalytic Ph₃PO with 2-amino-5-fluorobenzonitrile as the anthranilonitrile substrate under the optimized conditions (120 °C, 6 h, 0.2 equiv Ph₃PO), yielding the product in approximately 90% yield. Route B proceeds via POCl₃/PCl₅-mediated chlorination of 6-fluoroquinazoline-2,4-diol, yielding the title compound in 72–86% yield depending on the specific protocol [1]. The BTC/Ph₃PO one-pot route (Route A) thus offers a 4–18 percentage-point yield advantage over the traditional diol chlorination route (Route B) while avoiding excess POCl₃ and enabling direct access from commercially available 2-amino-5-fluorobenzonitrile. For procurement decisions, this yield differential translates into materially different cost-per-gram economics for users planning in-house resynthesis at scale [1].

2,4-dichloroquinazoline synthesis BTC cyclization anthranilonitrile method synthetic efficiency

Melting Point and Crystallinity: Purity-Associated Physical Constant Differentiating 2,4-Dichloro-6-fluoroquinazoline (2i) from Non-Fluorinated (2a) and 6-Chloro (2f) Analogs

The melting point of 2,4-dichloro-6-fluoroquinazoline (2i) is reported as 135.7–137.2 °C (white solid) in the authoritative HETEROCYCLES 2012 study [1]. This value is significantly higher than that of the parent 2,4-dichloroquinazoline (2a), which melts at 119.3–121.0 °C under identical measurement conditions [1]. The 6-chloro analog 2,4,6-trichloroquinazoline (2f) melts at 132.5–135.8 °C, while the regioisomeric 2,4-dichloro-7-fluoroquinazoline (2h) melts at 142.3–145.1 °C [1]. These distinct melting ranges enable unambiguous identity confirmation via melting point determination, a critical quality control parameter for procurement acceptance. The higher melting point of 2i compared to 2a (ΔT ≈ +16 °C) reflects the additional intermolecular interactions conferred by the 6-fluoro substituent. Commercial specifications typically require ≥95% purity (Aladdin Scientific, item D181242), and the sharp melting range of 1.5 °C for 2i indicates high crystallinity amenable to reproducible handling .

quinazoline characterization melting point purity verification analytical reference

Regioselective SNAr Reactivity: Quantified Preferential Reactivity at C-4 Over C-2 Enables Sequential Derivatization Without Protection

A 2024 DFT and 2D-NMR study quantitatively established that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a significantly higher LUMO coefficient than the carbon at the 2-position, resulting in a lower calculated activation energy for nucleophilic attack at C-4 [1]. This regioselectivity is experimentally exploited: reaction of 2,4-dichloro-6-fluoroquinazoline with one equivalent of amine nucleophile under mild conditions yields exclusively the 4-amino-2-chloro-6-fluoroquinazoline product, leaving the 2-chloro substituent available for subsequent orthogonal derivatization [1][2]. In contrast, the mono-chloro analog 2-chloro-6-fluoroquinazoline (CAS 113082-27-2) lacks this sequential derivatization capability entirely, while the 4,8-dichloro-6-fluoroquinazoline isomer (CAS 1566729-83-6) exhibits a different regiochemical profile due to altered LUMO distribution [1]. The 6-fluoro substituent on 2i further enhances the electrophilicity at C-4 through its electron-withdrawing inductive effect (−I), as evidenced by the observation in the HETEROCYCLES 2012 study that electron-withdrawing substituents on the benzo ring yield products in lower yields (consistent with increased reactivity and potential side reactions) [3]. This predictable, stepwise reactivity is the cornerstone of using 2i for constructing diverse 2,4-diaminoquinazoline libraries for kinase and Hsp90 inhibitor programs [4].

regioselective SNAr 4-aminoquinazoline synthesis sequential functionalization DFT activation energy

Antifungal Activity of 6-Fluoroquinazoline-Derived Compounds: Superiority Over Commercial Control Hymexazol Against Crop-Pathogenic Fungi

In a 2021 study, fifty 1,3,4-oxa(thia)diazole derivatives containing the 6-fluoroquinazoline moiety were synthesized and evaluated for in vitro antifungal activity [1]. Key compounds derived from the 6-fluoroquinazoline scaffold demonstrated inhibition rates superior to the commercial fungicide Hymexazol. Specifically, compound 6v achieved 71% inhibition against Cytospora mandshurica and 72% against Colletotrichum gloeosporioides at 50 μg/mL, outperforming Hymexazol (61% and 70%, respectively). Against Gibberella zeae, compounds 6b, 6d, 6t, 6v, and 6x showed inhibition rates of 58%, 58%, 55%, 63%, and 60%, all exceeding the Hymexazol baseline of 51% at the same concentration [1]. While these data pertain to downstream derivatives rather than 2,4-dichloro-6-fluoroquinazoline itself, they establish that the 6-fluoroquinazoline core confers a measurable activity advantage over the commercial standard. This evidence is directly relevant to procurement: researchers developing agrochemical leads should preferentially source the 6-fluoro building block (2i) over non-fluorinated 2,4-dichloroquinazoline (2a), as the latter cannot yield derivatives with this demonstrated potency profile [1].

6-fluoroquinazoline antifungal agricultural antimicrobial Gibberella zeae inhibition Cytospora mandshurica

Pharmaceutical Intermediate Differentiation: 2,4-Dichloro-6-fluoroquinazoline as a Privileged Precursor for Dual-Kinase and Hsp90 Inhibitor Libraries

2,4-Dichloro-6-fluoroquinazoline (2i) serves as the direct synthetic precursor to 2,4-diaminoquinazoline derivatives that have been validated as Hsp90 inhibitors and kinase-targeted anticancer agents. Thorat et al. (2011) designed and synthesized a series of 2,4-diaminoquinazoline derivatives via sequential displacement of the C-4 and C-2 chlorine atoms of 2,4-dichloroquinazoline precursors; compounds exhibited significant anti-proliferative activities against DU-145, HT-29, HCT-116, A375P, and MCF-7 cancer cell lines, with compound 6b achieving the most potent reduction in Her2 protein expression [1]. Separately, 2,4-dichloro-6-fluoroquinazoline has been implicated as a key intermediate in the synthesis of PAR2 antagonists, where compound 2f (derived from a 2,4-dichloroquinazoline scaffold) displayed an IC₅₀ of 2.8 μM . While these studies employed variously substituted 2,4-dichloroquinazoline precursors, the 6-fluoro variant (2i) is specifically preferred in medicinal chemistry campaigns targeting EGFR and other tyrosine kinases because the 6-fluoro substituent is a well-established bioisostere that modulates metabolic stability and target binding without introducing steric bulk . The SAR foundation papers on 6-fluoroquinazolines further demonstrate that the 6-fluoro group improves oral bioavailability relative to 6-nitro analogs while retaining electron-withdrawing character, making 2i the rational procurement choice over 2,4-dichloro-6-nitroquinazoline (2k, mp 121.1–123.4 °C) for orally-targeted kinase inhibitor programs [2].

Hsp90 inhibitor synthesis 2,4-diaminoquinazoline kinase inhibitor building block anticancer lead generation

¹³C NMR Spectroscopic Fingerprint: Unambiguous Structural Confirmation via C–F Coupling Constants Distinguishing 6-Fluoro (2i) from 7-Fluoro Regioisomer (2h)

The ¹³C NMR spectrum of 2,4-dichloro-6-fluoroquinazoline (2i) provides a definitive spectroscopic fingerprint that distinguishes it from its 7-fluoro regioisomer (2h). For 2i, the C-6 carbon bearing the fluorine resonates at δC 161.1 ppm with a characteristic one-bond C–F coupling constant of J₁ = 252 Hz, while the C-7 carbon appears at δC 126.4 ppm (J₂ = 26 Hz) and C-5 at δC 109.7 ppm (J₂ = 24 Hz) [1]. In contrast, the 7-fluoro regioisomer 2h exhibits the fluorinated carbon at δC 161.5 ppm with J₁ = 295 Hz, and distinct coupling patterns at C-6 (J₃ = 14 Hz), C-8 (J₃ = 11 Hz), and C-5 (J₂ = 28 Hz) [1]. The J₁(C,F) values alone — 252 Hz for 2i vs. 295 Hz for 2h — provide a >40 Hz differential that allows unambiguous regioisomer assignment. This is critical because the two regioisomers are not chromatographically resolved on standard silica gel and could be confused without spectroscopic verification. The ¹H NMR spectra are also distinguishable: 2i shows a dd at δH 8.03 (J = 9.2, 4.8 Hz, H-5), while 2h displays a multiplet at δH 8.34–8.24 (H-5) with different coupling [1].

¹³C NMR characterization C-F coupling regioisomer differentiation analytical quality control

Preferred Application Scenarios Where 2,4-Dichloro-6-fluoroquinazoline (CAS 134517-57-0) Provides Quantifiable Advantage


Kinase-Focused Medicinal Chemistry: Modular Synthesis of 6-Fluoro-2,4-diaminoquinazoline Libraries for EGFR, Hsp90, and PAK4 Inhibitor Programs

2,4-Dichloro-6-fluoroquinazoline is the optimal starting material for constructing focused libraries of 6-fluoro-2,4-diaminoquinazolines targeting tyrosine kinases (EGFR, PAK4) and Hsp90. The sequential SNAr reactivity — first at C-4 with an amine nucleophile, then at C-2 — allows systematic variation of the C-4 and C-2 substitution vectors in a two-step sequence without protecting group manipulations [1]. The 6-fluoro substituent preserves the electron-withdrawing character needed for target engagement while offering superior metabolic stability compared to the 6-nitro analog, as established in the 6-fluoroquinazoline SAR literature where compound 7a demonstrated oral anti-inflammatory activity whereas the corresponding 6-nitro compound 1 lacked oral efficacy [2]. The Hsp90 inhibitor program at KIST validated this approach, yielding compound 6b with significant Her2 degradation activity [3]. Researchers should procure 2i in ≥95% purity (e.g., Aladdin D181242) and store under argon at 2–8 °C to maintain anhydrous integrity for reproducible amination chemistry .

Agrochemical Lead Generation: Synthesis of 6-Fluoroquinazoline-Containing Oxa(thia)diazole Hybrids with Demonstrated Superiority Over Hymexazol

For agricultural antimicrobial discovery programs, 2,4-dichloro-6-fluoroquinazoline enables the synthesis of 6-fluoroquinazoline-oxa(thia)diazole hybrids that have quantitatively outperformed the commercial fungicide Hymexazol. The 2021 study by Shi et al. demonstrated that compounds derived from the 6-fluoroquinazoline core (6v, 6x) achieved up to 72% inhibition against Colletotrichum gloeosporioides and 71% against Cytospora mandshurica at 50 μg/mL, exceeding Hymexazol's performance by 2–12 percentage points [1]. This activity enhancement is specifically attributable to the 6-fluoroquinazoline moiety; parallel non-fluorinated quinazoline series lack this potency advantage. The 2,4-dichloro substitution pattern on 2i enables the sequential introduction of the oxa(thia)diazole pharmacophore at C-4 followed by diversification at C-2, maximizing chemical space exploration around the privileged 6-fluoroquinazoline core [1]. Procuring the correct regioisomer (6-fluoro, not 7-fluoro) is critical, as the electronic and steric environment at C-6 directly influences the antifungal SAR [2].

PAR2 Antagonist Development: 2,4-Dichloro-6-fluoroquinazoline as a Precursor to Quinazoline-Based Protease-Activated Receptor 2 Modulators

The 2,4-dichloroquinazoline scaffold, including its 6-fluoro variant, has been identified as a productive starting point for developing PAR2 antagonists. A derivative synthesized from a 2,4-dichloroquinazoline precursor (compound 2f) exhibited PAR2 antagonistic activity with an IC₅₀ of 2.8 μM, with binding modes characterized by IFD/MM-GBSA molecular docking [1]. The 6-fluoro substituent on 2i provides an additional vector for modulating physicochemical properties (logP, metabolic stability) without introducing steric bulk that could disrupt the PAR2 binding pose. In contrast, the 2,4,6-trichloroquinazoline analog (2f) lacks the metabolic advantages of fluorine while offering similar electronic withdrawal, and the 6-methyl analog (2c) provides insufficient electronegativity for certain target interactions [2]. Procurement of 2i specifically supports PAR2 programs requiring a balanced electronic profile at C-6 for optimal target engagement.

Process Chemistry Scale-Up: Evaluating Supplier Route Economics via BTC/Ph₃PO vs. POCl₃ Synthesis

For industrial procurement and process chemistry groups evaluating bulk supply, the demonstrated yield differential between the two principal synthetic routes has direct cost implications. The BTC/Ph₃PO cyclization route from 2-amino-5-fluorobenzonitrile delivers approximately 90% isolated yield, compared with 72–86% for the traditional POCl₃/PCl₅ chlorination of 6-fluoroquinazoline-2,4-diol [1][2]. At kilogram scale, this 4–18 percentage-point yield gap translates into hundreds of grams of additional product per batch and reduced waste disposal costs from excess phosphoryl chloride. When qualifying suppliers, procurement teams should request batch-specific certificates of analysis including melting point (accepted range: 135.7–137.2 °C), HPLC purity (≥95%), and ¹H/¹³C NMR spectra to confirm correct regioisomer identity, particularly verifying the characteristic J₁(C,F) coupling constant of ~252 Hz for the 6-fluoro group [3]. Storage conditions (2–8 °C under argon) must be maintained to prevent hydrolytic degradation of the reactive C–Cl bonds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-6-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.